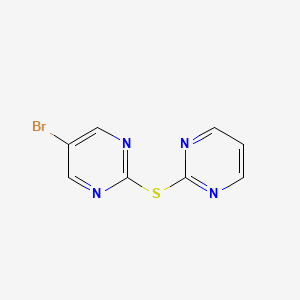![molecular formula C6H12O2S2 B8495262 [5-(hydroxymethyl)-1,4-dithian-2-yl]methanol](/img/structure/B8495262.png)
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol is an organic compound that features a dithiane ring substituted with two hydroxymethyl groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol can be synthesized through several methods. One common approach involves the reaction of 1,4-dithiane with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,4-dithiane and formaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Ether or ester derivatives.
科学的研究の応用
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the preparation of polymers and other materials with unique properties.
Biology and Medicine:
Industry: The compound can be used in the production of specialty chemicals and intermediates.
作用機序
The mechanism of action of [5-(hydroxymethyl)-1,4-dithian-2-yl]methanol involves its ability to undergo various chemical transformations. The hydroxymethyl groups can participate in hydrogen bonding and other interactions, while the dithiane ring can undergo redox reactions. These properties make it a valuable intermediate in organic synthesis and other applications.
類似化合物との比較
Similar Compounds
2,5-Bis(hydroxymethyl)furan: A similar compound with a furan ring instead of a dithiane ring.
5-Hydroxymethylfurfural: Another related compound with a furan ring and a hydroxymethyl group.
Uniqueness
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol is unique due to its dithiane ring, which imparts different chemical properties compared to furan-based compounds. The presence of sulfur atoms in the ring can influence its reactivity and stability, making it suitable for specific applications that require these characteristics.
特性
分子式 |
C6H12O2S2 |
|---|---|
分子量 |
180.3 g/mol |
IUPAC名 |
[5-(hydroxymethyl)-1,4-dithian-2-yl]methanol |
InChI |
InChI=1S/C6H12O2S2/c7-1-5-3-10-6(2-8)4-9-5/h5-8H,1-4H2 |
InChIキー |
KRGJBPIZEJVDCR-UHFFFAOYSA-N |
正規SMILES |
C1C(SCC(S1)CO)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Ethyl-1,3,4,5-tetrahydropyrrolo[4,3,2-de] isoquinoline](/img/structure/B8495184.png)
![(3,5-dichlorophenyl)methyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]piperazine-1-carboxylate](/img/structure/B8495186.png)
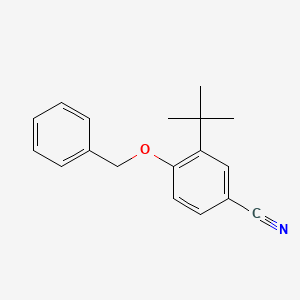
![4-Ethoxy-2-[methyl(tetradecyl)amino]-5-nitrobenzoic acid](/img/structure/B8495205.png)
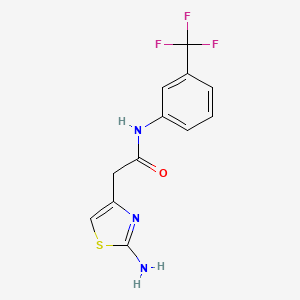
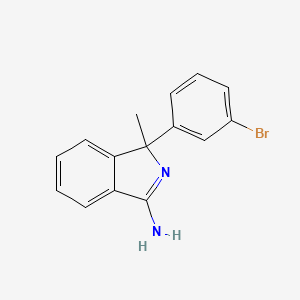
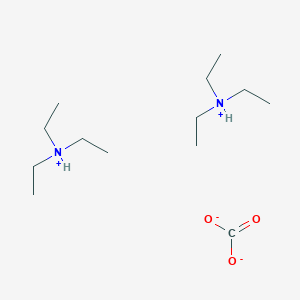
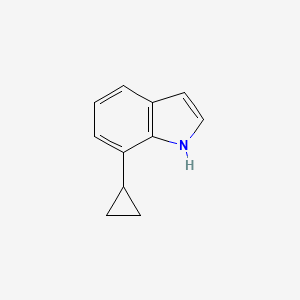
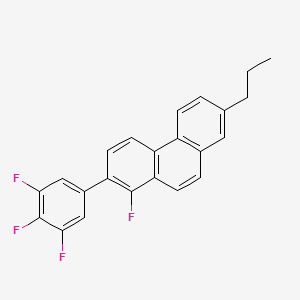
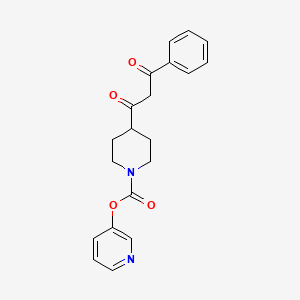
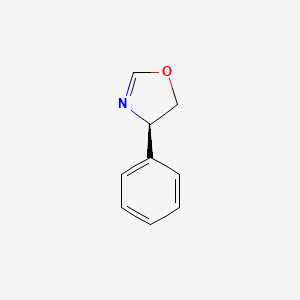
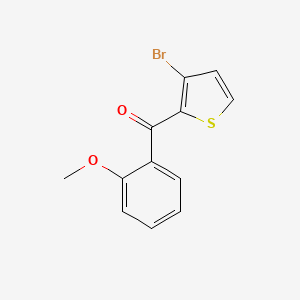
![1-{[(2-Bromoethyl)oxy]methyl}-3-(methyloxy)benzene](/img/structure/B8495279.png)
